molecular formula C9H11BrN2O2 B1377130 4-Bromo-2-nitro-6-(propan-2-yl)aniline CAS No. 1423024-65-0

4-Bromo-2-nitro-6-(propan-2-yl)aniline

Cat. No. B1377130
CAS RN: 1423024-65-0
M. Wt: 259.1 g/mol
InChI Key: PLQCPZLZGMHBKD-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(propan-2-yl)aniline, commonly referred to as BNPA, is an organic compound belonging to the aniline family. BNPA is a colorless solid with a molecular weight of 215.11 g/mol and a melting point of 64°C. BNPA has a wide range of uses in organic synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Pharmacological Research

This compound serves as a building block for the synthesis of diazine alkaloids —important two-nitrogen compounds found in DNA, RNA, and various flavors and fragrances . These diazines are central to a wide range of pharmacological applications, including but not limited to:

Synthesis of Decorated Diazines

In medicinal chemistry, decorated diazines are synthesized for their diverse biological activities. The compound can be used to prepare substituted diazines with clinical applications, such as:

Dye Synthesis

4-Bromo-2-nitro-6-(propan-2-yl)aniline: is potentially useful in the synthesis of historic dyes like Tyrian Purple . This dye, derived from snail secretions, has been synthetically replicated using brominated and nitrated precursors similar to the compound .

Antimicrobial Research

The bromine and nitro groups present in the compound suggest potential antimicrobial properties. It could be used to develop new antimicrobial agents or study the mechanism of action of existing drugs .

Mechanism of Action

Mode of Action:

BNA interacts with these essential thiols through two distinct reactions:

The net result is a growth inhibition in bacteria. BNA essentially slows down bacterial growth, making it an effective antimicrobial agent .

Action Environment:

Environmental factors impact BNA’s efficacy and stability. pH, temperature, and humidity affect its performance. For instance, BNA may degrade under extreme conditions, reducing its antimicrobial potency.

Remember, BNA’s role as an antimicrobial underscores its importance in various industrial processes, from water cooling towers to metalworking fluids. Understanding its mechanism of action helps us appreciate its versatile applications ! 🌐

properties

IUPAC Name

4-bromo-2-nitro-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQCPZLZGMHBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244512
Record name Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitro-6-(propan-2-yl)aniline

CAS RN

1423024-65-0
Record name Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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